molecular formula C22H20N2O2 B3004831 3-(indoline-1-carbonyl)-1-(3-methylbenzyl)pyridin-2(1H)-one CAS No. 899948-01-7

3-(indoline-1-carbonyl)-1-(3-methylbenzyl)pyridin-2(1H)-one

Cat. No. B3004831
CAS RN: 899948-01-7
M. Wt: 344.414
InChI Key: JZZDYHSFHMLCPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives can involve multicomponent reactions, as seen in the synthesis of a spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivative . This process may include the reaction of different starting materials such as isatin, serine, and a substituted prop-2-en-1-one. Similarly, the synthesis of β-(o-hydroxybenzyl)pyridines involves a three-component condensation of ammonia, carbonyl-substituted 4H-chromenes, and CH acids . These methods suggest that the synthesis of "3-(indoline-1-carbonyl)-1-(3-methylbenzyl)pyridin-2(1H)-one" could also be achieved through a multicomponent reaction involving indoline, a methylbenzyl component, and a suitable reactive partner.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can vary significantly. For instance, the spiro compound mentioned in paper is essentially planar except for the pyrrolidin ring, which adopts an envelope conformation. The molecule's stability is enhanced by various intra- and intermolecular hydrogen bonds. In the case of "3-(indoline-1-carbonyl)-1-(3-methylbenzyl)pyridin-2(1H)-one," one could hypothesize a similar planarity with potential for hydrogen bonding, depending on the specific substituents and functional groups present in the molecule.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be influenced by their substituents. For example, the cycloplatinated indole-pyridine complex demonstrates the potential for pyridine derivatives to participate in coordination chemistry, forming complexes with metals. This suggests that "3-(indoline-1-carbonyl)-1-(3-methylbenzyl)pyridin-2(1H)-one" may also have the ability to form complexes with metal ions, which could be relevant for its potential applications in medicinal chemistry or materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are determined by their molecular structure. For instance, the presence of tert-butyl groups in the antiinflammatory pyrrolidin-2-ones confers lipophilicity and could reduce ulcerogenic effects. The solvate structures of pyrazolopyridine derivatives indicate solubility in certain solvents, which is crucial for their crystallization and potential pharmaceutical applications. Therefore, the physical and chemical properties of "3-(indoline-1-carbonyl)-1-(3-methylbenzyl)pyridin-2(1H)-one" would need to be empirically determined, but its solubility, lipophilicity, and stability could be inferred from similar compounds discussed in the literature.

properties

IUPAC Name

3-(2,3-dihydroindole-1-carbonyl)-1-[(3-methylphenyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-16-6-4-7-17(14-16)15-23-12-5-9-19(21(23)25)22(26)24-13-11-18-8-2-3-10-20(18)24/h2-10,12,14H,11,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZDYHSFHMLCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(indoline-1-carbonyl)-1-(3-methylbenzyl)pyridin-2(1H)-one

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